4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Overview
Description
4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of the compound, also known as 4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells . The compound’s interaction with CDK2 is so significant that it has been classified as a novel CDK2 inhibitor .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis . This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole typically involves the condensation of 4-bromo-1H-pyrazole with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This reaction can be carried out under various conditions, including:
Cyclocondensation: This method involves the reaction of 1,3-difunctional electrophilic substrates with hydrazines.
Multicomponent One-Pot Procedures: These methods allow for the simultaneous combination of multiple reactants in a single reaction vessel, improving efficiency and yield.
Transition-Metal Catalyzed Reactions: These reactions often use palladium or other transition metals as catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs)
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Pharmaceutical Development: It serves as a lead compound for the development of new anticancer agents
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their inhibitory activity against various enzymes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have a fused triazole ring and exhibit similar biological activities.
Uniqueness
4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to enhance its biological activity and selectivity .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRUNNCFNFKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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